Superior Yield in Enediyne Formation via Thermal Rearrangement of Selenium-Substituted Allenes
1-Phenylprop-2-ynylbenzene is a superior precursor for synthesizing enediynes, a crucial class of DNA-cleaving agents. When converted to its corresponding 1,3-bis(benzylseleno)allene, thermal rearrangement in refluxing p-xylene yields the desired (E)- and (Z)-1,3,4,6-tetraphenyl-3-hexene-1,5-diynes in a combined yield of 44% (36% and 8%, respectively) after 1.5 hours [1]. In contrast, an unsymmetrical allene analog (1-benzylseleno-3-methylseleno-1,3-diphenylpropadiene) under the same conditions produced these enediynes in only 35% total yield (28% and 7%), representing a ~26% reduction in efficiency [1]. This demonstrates that the symmetrical substitution derived from 1-phenylprop-2-ynylbenzene is critical for maximizing the yield of this valuable scaffold.
| Evidence Dimension | Thermal Rearrangement Yield of Enediynes |
|---|---|
| Target Compound Data | 44% total yield (36% (E) + 8% (Z)) |
| Comparator Or Baseline | Unsymmetrical allene (1-benzylseleno-3-methylseleno-1,3-diphenylpropadiene): 35% total yield (28% (E) + 7% (Z)) |
| Quantified Difference | 9 percentage points higher yield (relative increase of ~26%) |
| Conditions | Thermal reaction of selenium-substituted allenes in refluxing p-xylene for 1.5 h. |
Why This Matters
This quantifiable yield advantage directly translates to reduced material costs and increased synthetic efficiency for researchers aiming to produce enediyne compounds for biological studies.
- [1] Shimizu, T.; Miyasaka, D.; Kamigata, N. Synthesis and Thermal Reaction of 1,3-Bis(alkylseleno)allenes. Org. Lett. 2000, 2, 1923-1925. View Source
